

Axitinib drug-drug interactions CYP3A4 inhibitors inducers

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Axitinib

CAS No.: 319460-85-0

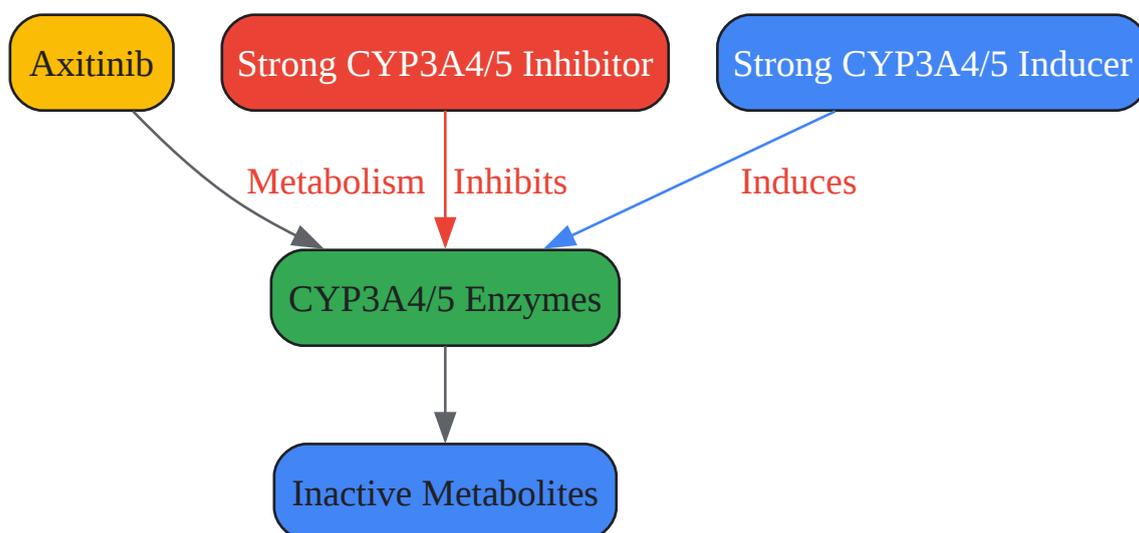
Cat. No.: S548089

[Get Quote](#)

Interactions with CYP3A4/5 Inhibitors and Inducers

Interaction Type	Effect on Axitinib Plasma Exposure	Example Drugs	Management Recommendation
CYP3A4/5 Inhibitors (Strong)	Increase [1] [2]	Ketoconazole, clarithromycin, atazanavir, conivaptan [1] [3]	Avoid co-administration. If unavoidable, reduce axitinib dose by ~50% [1] [3] [4].
CYP3A4/5 Inducers (Strong)	Decrease [1] [2]	Rifampin, carbamazepine, phenytoin, St. John's wort [1] [3]	Avoid co-administration. Select alternative drugs with no or minimal induction potential [1] [3] [4].
CYP3A4/5 Inducers (Moderate)	Decrease (potential) [1]	Bosentan, efavirenz, modafinil [1]	Avoid if possible [1].

The relationship between these drugs and **axitinib** metabolism can be visualized as follows:



[Click to download full resolution via product page](#)

Experimental Protocols for In Vitro Metabolism Studies

For researchers characterizing **axitinib** metabolism, the following methodologies from published studies provide a foundation.

Protocol 1: Metabolite Profiling and Reaction Phenotyping in HLMs [5]

This protocol identifies **axitinib** metabolites and the specific Cytochrome P450 enzymes involved.

- **Materials:** [¹⁴C] **axitinib**, pooled human liver microsomes (HLMs), NADPH regenerating system, specific chemical inhibitors for CYP enzymes (e.g., CYP3A4, CYP1A2), recombinant human CYP enzymes.
- **Incubation Conditions:**
 - Prepare incubation mixtures containing HLMs (e.g., 0.5 mg/mL protein), [¹⁴C] **axitinib** (typical concentration 1-10 μM), and MgCl₂ in a phosphate buffer.
 - Pre-incubate for a few minutes at 37°C.
 - Initiate the reaction by adding the NADPH regenerating system.
 - Terminate the reaction after a set time (e.g., 45-60 minutes) with an organic solvent like acetonitrile.
- **Analysis:**
 - **Metabolite Profiling:** Use liquid chromatography with radiometric detection to separate and identify **axitinib** metabolites.
 - **Reaction Phenotyping:**

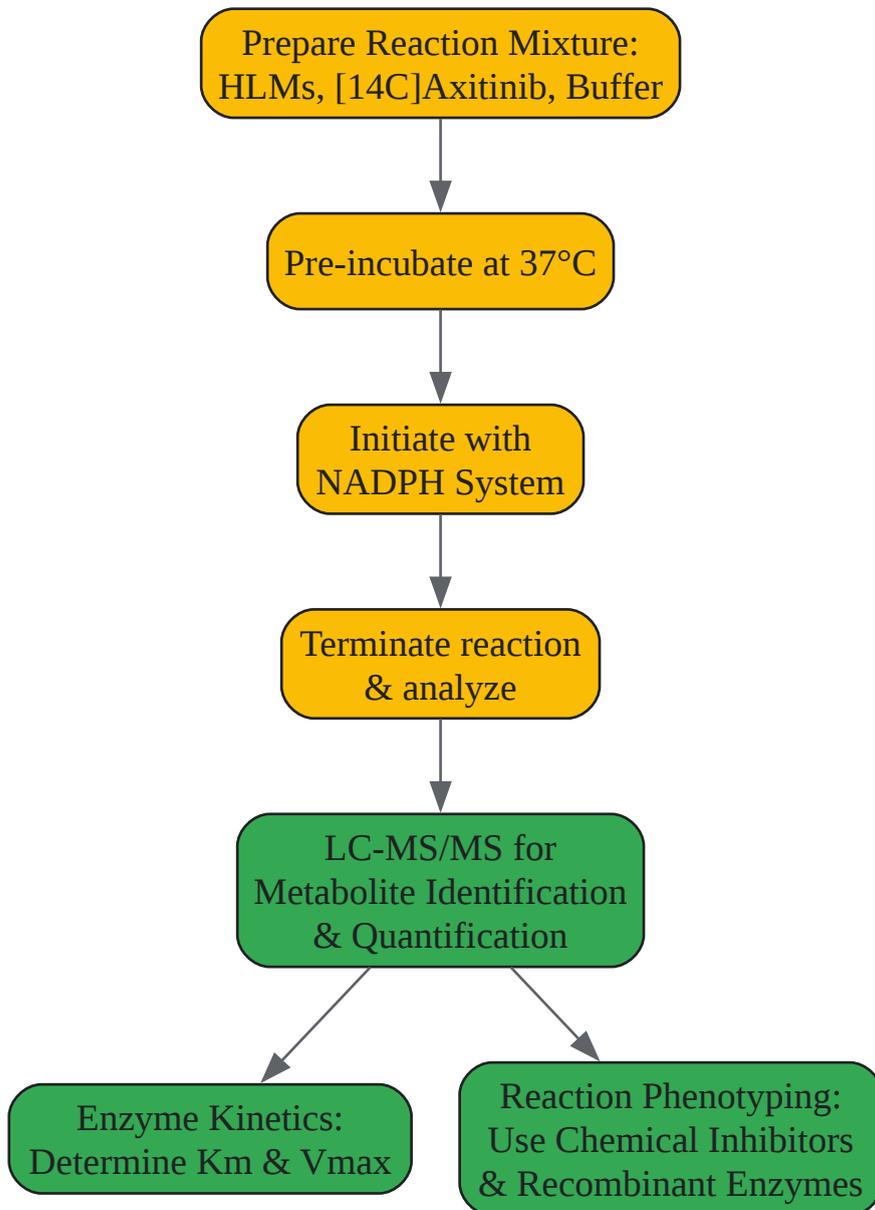
- **Chemical Inhibition:** Repeat incubations in HLMs with and without selective chemical inhibitors for various CYP enzymes.
- **Recombinant Enzyme Assay:** Incubate [¹⁴C] **axitinib** with individual recombinant human CYP enzymes to determine which can generate the primary metabolites.

Protocol 2: Enzyme Kinetic Characterization [5]

This protocol determines the kinetic parameters for the formation of the primary metabolite, **axitinib** sulfoxide (M12).

- **Materials:** **Axitinib**, HLMs or recombinant CYP3A4, NADPH regenerating system.
- **Incubation & Analysis:**
 - Incubate a range of **axitinib** concentrations (e.g., from 1 to 1000 μM) with the enzyme source and NADPH system. Use short incubation times to ensure initial rate conditions.
 - Quantify the formation of **axitinib** sulfoxide (M12) using a validated LC-MS/MS method.
 - Plot metabolite formation rate versus substrate concentration.
 - Fit the data to the Michaelis-Menten model to determine the kinetic constants K_m (Michaelis constant) and V_{max} (maximum reaction velocity).

The experimental workflow for these protocols is outlined below:



[Click to download full resolution via product page](#)

Frequently Asked Questions (FAQs)

Q1: What is the clinical evidence for the interaction between axitinib and strong CYP3A4 inhibitors like ketoconazole? **A1:** A clinical study in healthy volunteers showed that co-administration of ketoconazole (a strong CYP3A4/5 inhibitor) increased the area under the curve (AUC) of **axitinib** by 2.1-fold [5]. This significant increase in systemic exposure is the basis for the recommendation to avoid concomitant use or to reduce the **axitinib** dose by half [1] [2].

Q2: Are there any other important metabolic pathways or transporters involved in axitinib disposition that researchers should consider? **A2:** While CYP3A4/5 is the predominant pathway, in vitro studies indicate that **axitinib** is also metabolized to a lesser extent by **CYP1A2**, **CYP2C19**, and the UDP-glucuronosyltransferase **UGT1A1** [2]. The main circulating metabolites in human plasma are the pharmacologically inactive **axitinib** N-glucuronide (M7) and **axitinib** sulfoxide (M12) [5]. In vitro, **axitinib** has been shown to inhibit P-glycoprotein (P-gp), but not at therapeutic plasma concentrations [2].

Q3: What is the recommended course of action if a patient on axitinib requires a short course of a strong CYP3A4/5 inhibitor? **A3:** The official prescribing information recommends reducing the **axitinib** dose by approximately half during co-administration [1] [4] [6]. After the strong inhibitor is discontinued, you should wait for a period of 3 to 5 half-lives of the inhibitor before resuming the original **axitinib** dose [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. INLYTA® (axitinib) Drug Interactions | Pfizer Medical - US [pfizermedical.com]
2. INLYTA® (axitinib) Clinical Pharmacology [pfizermedical.com]
3. Inlyta (axitinib) dosing, indications, interactions, adverse ... [reference.medscape.com]
4. Inlyta: Package Insert / Prescribing Information / MOA [drugs.com]
5. In Vitro Kinetic Characterization of Axitinib Metabolism [sciencedirect.com]
6. Label: INLYTA- axitinib tablet, film coated - DailyMed - NIH [dailymed.nlm.nih.gov]

To cite this document: Smolecule. [Axitinib drug-drug interactions CYP3A4 inhibitors inducers].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548089#axitinib-drug-drug-interactions-cyp3a4-inhibitors-inducers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com